molecular formula C14H13FN2 B1488165 2-(2-Fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1914496-41-5

2-(2-Fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1488165
CAS RN: 1914496-41-5
M. Wt: 228.26 g/mol
InChI Key: RPMAFGHHQBSILS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “tipranavir” using a chiral auxiliary was reported, where the introduction of “5-(trifluoromethyl)pyridine-2-sulfonyl chloride” prepared from 2,5-CTF is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of a similar compound, “(2-Fluoropyridin-4-yl)methanol”, has been reported. It has an empirical formula of C6H6FNO and a molecular weight of 127.12 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “(2-Fluoropyridin-4-yl)methanol”, have been reported. It is a solid with a molecular weight of 127.12 .

Scientific Research Applications

Synthesis and Chemical Properties

This compound has been synthesized and evaluated for its potential as an antihypertensive agent. The introduction of substituents on the tetrahydroisoquinoline ring and the structural optimization for in vitro activity have been key factors in its pharmacological evaluation (Watanuki et al., 2011). Additionally, methods for the high-performance liquid chromatographic determination of tetrahydroisoquinoline in biological samples have been developed, highlighting its analytical applications (Ishida et al., 1991).

Pharmacological Applications

Investigations into its pharmacological properties have shown that derivatives of tetrahydroisoquinoline exhibit antiimplantation activity, indicating potential uses in reproductive health (Nagarajan et al., 1985). The compound's metabolites have also been studied for their transporter-mediated renal and hepatic excretion, which is crucial for understanding its pharmacokinetics and potential therapeutic applications (Umehara et al., 2009).

Anticancer Research

Novel derivatives maintaining the tetrahydroisoquinoline moiety have been synthesized and evaluated for their anticancer activities. This research highlights the compound's potential as a backbone for developing new anticancer drugs (Redda et al., 2010). Further exploration into thioureas and isothioureas derived from tetrahydroisoquinoline has revealed their NOS inhibitory activities, suggesting potential for therapeutic applications in diseases involving nitric oxide synthase (Zhang Da, 2003).

Antimicrobial and Biochemical Studies

Research has also delved into novel N-aryl derivatives based on the tetrahydroisoquinoline structure for their antimicrobial activity, underlining the compound's relevance in developing new antibacterial and antifungal agents (Babu et al., 2015). Moreover, studies on the selective inhibition of complex I of the brain electron transport system by tetrahydroisoquinoline derivatives have provided insights into their potential neurotoxic effects, which could have implications for understanding Parkinson's disease and other neurological disorders (Suzuki et al., 1989).

properties

IUPAC Name

2-(2-fluoropyridin-4-yl)-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2/c15-14-9-13(5-7-16-14)17-8-6-11-3-1-2-4-12(11)10-17/h1-5,7,9H,6,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMAFGHHQBSILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=CC(=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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